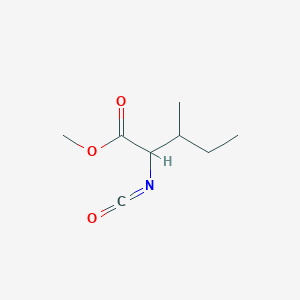![molecular formula C25H21N3O7 B13397253 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-aspartic acid alpha-4-nitroanilide is a chemical compound with the molecular formula C25H21N3O7 and a molecular weight of 475.46 g/mol . It is commonly used in peptide synthesis and proteomics research due to its unique properties . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-aspartic acid alpha-4-nitroanilide typically involves the protection of the amino group of L-aspartic acid with the Fmoc group, followed by the coupling of the alpha-4-nitroanilide moiety . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production methods for Fmoc-L-aspartic acid alpha-4-nitroanilide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential for various biochemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-aspartic acid alpha-4-nitroanilide is used in the synthesis of peptides and peptide-based compounds . It serves as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide sequences .
Biology
In biological research, the compound is used to study enzyme-substrate interactions and protein-protein interactions . It is also employed in the development of enzyme inhibitors and substrates for biochemical assays .
Medicine
In medicine, Fmoc-L-aspartic acid alpha-4-nitroanilide is used in the development of peptide-based therapeutics . It is also utilized in drug discovery and development processes to create novel compounds with potential therapeutic benefits .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and bioconjugates . It is also employed in the manufacturing of diagnostic reagents and biochemical tools .
Mechanism of Action
The mechanism of action of Fmoc-L-aspartic acid alpha-4-nitroanilide involves its role as a substrate or intermediate in peptide synthesis . The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The alpha-4-nitroanilide moiety can also interact with enzymes or proteins, facilitating biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-aspartic acid: Similar in structure but lacks the alpha-4-nitroanilide moiety.
Fmoc-L-glutamic acid alpha-4-nitroanilide: Similar but contains a glutamic acid residue instead of aspartic acid.
Boc-L-aspartic acid alpha-4-nitroanilide: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
Fmoc-L-aspartic acid alpha-4-nitroanilide is unique due to the presence of both the Fmoc protecting group and the alpha-4-nitroanilide moiety . This combination allows for selective deprotection and coupling reactions, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGASSLCYMGNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
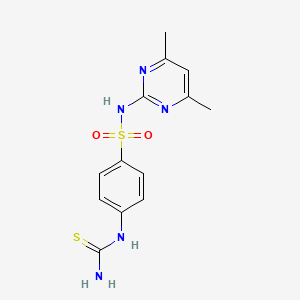

![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)

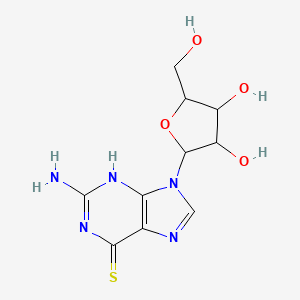
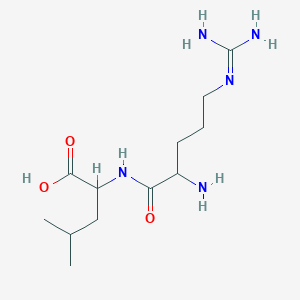


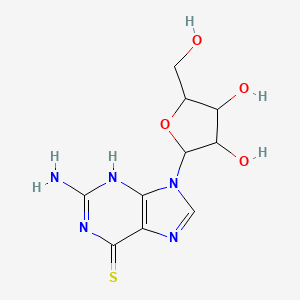
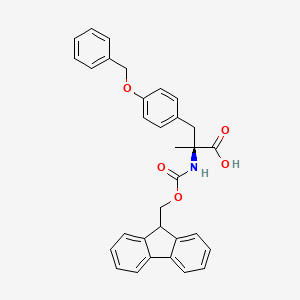
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)
